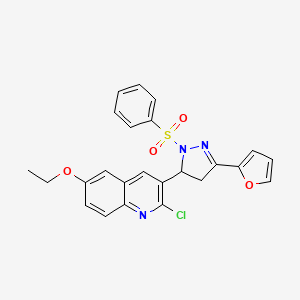

![molecular formula C23H32O2 B2973073 4-[4-(Nonyloxy)phenethyl]benzenol CAS No. 133763-98-1](/img/structure/B2973073.png)

4-[4-(Nonyloxy)phenethyl]benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(Nonyloxy)phenethyl]benzenol” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of “this compound” are mentioned in some resources , but the specific values are not provided.Scientific Research Applications

Antioxidant Activity

Research by Chen et al. (2020) explored the structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups in phenolic acids. The study highlighted how different functional groups on the benzene ring influence antioxidant activities, providing insights into designing phenolic compounds with enhanced antioxidant properties. This research suggests that derivatives like 4-[4-(Nonyloxy)phenethyl]benzenol could be tailored for specific antioxidant applications in pharmaceuticals and food preservatives (Chen et al., 2020).

Environmental Contaminant Degradation

Gabriel et al. (2005) identified a novel metabolic pathway for the degradation of 4-Nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram. This study's findings on microbial degradation pathways could guide the development of bioremediation strategies using structurally similar compounds to this compound, targeting persistent organic pollutants in the environment (Gabriel et al., 2005).

Catalytic Hydroxylation

Several studies have focused on the catalytic hydroxylation of benzene to phenol, highlighting the potential of using bimetallic catalysts and environmentally friendly oxidants. For example, Jiang et al. (2013) discussed the use of molecular sieves and hydrogen peroxide for direct hydroxylation, suggesting that modifications to phenolic compounds could improve catalytic efficiency in chemical synthesis, including the potential modification of compounds like this compound for such applications (Jiang et al., 2013).

Photocatalysis

Chen et al. (2009) demonstrated the Fe-g-C3N4-catalyzed oxidation of benzene to phenol using hydrogen peroxide and visible light, introducing a bioinspired iron-based catalyst. This study indicates the potential of integrating this compound and similar compounds in photocatalytic systems for sustainable chemical synthesis, leveraging the properties of these compounds to facilitate reactions under mild conditions (Chen et al., 2009).

Adsorption and Removal of Environmental Pollutants

Ku and Lee (2000) investigated the adsorption of phenols from aqueous solutions by Amberlite XAD-4, demonstrating the effectiveness of certain resins in removing phenolic compounds from water. Research in this area could explore the use of this compound as an adsorbate or as a basis for designing new adsorbents for water treatment applications (Ku & Lee, 2000).

properties

IUPAC Name |

4-[2-(4-nonoxyphenyl)ethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24)16-12-20/h11-18,24H,2-10,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNVWFWUZQTUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2972990.png)

![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)